(2-Fluoro-5-nitrophenyl)(3-fluorophenyl)methanol
Overview
Description
(2-Fluoro-5-nitrophenyl)(3-fluorophenyl)methanol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of fluorine and nitro groups on a phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of (2-Fluoro-5-nitrophenyl)(3-fluorophenyl)methanol typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with 3-fluorophenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions. The product is then purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
(2-Fluoro-5-nitrophenyl)(3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity is being investigated for potential use as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
(2-Fluoro-5-nitrophenyl)(3-fluorophenyl)methanol can be compared with other similar compounds, such as:
(2-Fluoro-5-nitrophenyl)(4-fluorophenyl)methanol: Similar structure but with a different position of the fluorine atom on the phenyl ring.
(2-Fluoro-5-nitrophenyl)(3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
(2-Fluoro-5-nitrophenyl)(3-bromophenyl)methanol: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)-(3-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-9-3-1-2-8(6-9)13(17)11-7-10(16(18)19)4-5-12(11)15/h1-7,13,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYFFKPZCGYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=C(C=CC(=C2)[N+](=O)[O-])F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214982 | |
Record name | Benzenemethanol, 2-fluoro-α-(3-fluorophenyl)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881330-08-0 | |
Record name | Benzenemethanol, 2-fluoro-α-(3-fluorophenyl)-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881330-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2-fluoro-α-(3-fluorophenyl)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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